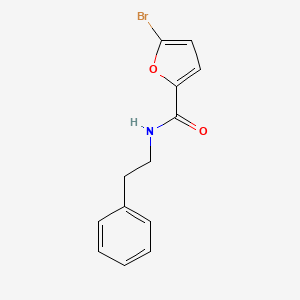

5-bromo-N-(2-phenylethyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(2-phenylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHPSFFFALGDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Retrosynthetic Analysis of 5-bromo-N-(2-phenylethyl)furan-2-carboxamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. The primary disconnection for this compound is the amide bond, a common and reliable strategic bond for cleavage in retrosynthesis. This initial step yields two key synthons: 5-bromofuran-2-carboxylic acid and 2-phenylethylamine.

A subsequent disconnection on the 5-bromofuran-2-carboxylic acid intermediate involves breaking the carbon-bromine (C-Br) bond. This step simplifies the precursor to the more fundamental furan-2-carboxylic acid. Furan-2-carboxylic acid itself can be traced back to furfural (B47365), a bulk chemical readily produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. mdpi.com The amine precursor, 2-phenylethylamine, is a widely available commercial reagent. This analysis outlines a convergent synthetic route beginning from furan-2-carboxylic acid (or its precursor, furfural) and 2-phenylethylamine.

Figure 1: Retrosynthetic Pathway

Precursor Synthesis Strategies for Furan-2-carboxylic Acid Derivatives

The primary precursor identified through retrosynthesis is furan-2-carboxylic acid. Its synthesis is well-established, with the most common route being the oxidation of furfural. nih.govorgsyn.org Furfural is an attractive starting material from a green chemistry perspective, as it is derived from renewable biomass sources like agricultural waste. mdpi.com

Several methods exist for the oxidation of furfural to furan-2-carboxylic acid:

Cannizzaro Reaction: In the presence of a strong base, furfural can undergo a disproportionation reaction (the Cannizzaro reaction) to yield both furan-2-carboxylic acid and furfuryl alcohol. orgsyn.org

Oxidation with Metal-Based Reagents: Classical methods involve the use of oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). orgsyn.org

Catalytic Oxidation: More modern and environmentally benign approaches utilize catalytic amounts of transition metals and molecular oxygen as the terminal oxidant. nih.gov

The reactivity of the furan (B31954) ring itself allows for further derivatization. For instance, furan-2-carboxylic acid can be converted to furan-2,5-dicarboxylic acid (FDCA) through carboxylation at the C-5 position, demonstrating the accessibility of this site for electrophilic attack. arkat-usa.orgstanford.edu

Regioselective Bromination of the Furan Ring at the C-5 Position

The introduction of a bromine atom at the C-5 position of the furan-2-carboxylic acid precursor is a critical step. This transformation is an electrophilic aromatic substitution reaction. The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com The heteroatom, oxygen, strongly activates the ring towards substitution through resonance donation of its lone pair electrons.

The directing effect of the substituents on the furan ring governs the regioselectivity of the bromination. The ring oxygen directs electrophiles to the α-positions (C-2 and C-5). In the case of furan-2-carboxylic acid, the C-2 position is already substituted. The carboxyl group is an electron-withdrawing group and thus deactivating; however, the powerful activating and ortho-, para-directing (in this case, C-3 and C-5 directing) effect of the ring oxygen dominates, leading to a strong preference for substitution at the C-5 position.

Optimization of Brominating Agents and Reaction Conditions

The high reactivity of the furan ring allows for bromination under relatively mild conditions. The choice of brominating agent and reaction conditions is crucial to achieve high regioselectivity and yield while avoiding side reactions such as polybromination or ring opening.

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| **Bromine (Br₂) ** | Inert solvent (e.g., CHCl₃, CCl₄, Acetic Acid), often at low temperatures. | Readily available, potent electrophile. | Can lead to over-bromination; generates HBr byproduct. pearson.com |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄, THF), often with a radical initiator or in polar solvents. | Milder and more selective than Br₂, easier to handle. organic-chemistry.org | Can involve radical pathways under certain conditions. |

| Tribromoisocyanuric acid (TBCA) | Strong acid solvent (e.g., trifluoroacetic acid). | Highly effective for deactivated arenes, but may be too harsh for the activated furan ring. organic-chemistry.org | Potentially too reactive, leading to decomposition. |

| Pd-catalyzed Bromination | Pd catalyst, Br₂ in a buffer system (e.g., HOAc-NaOAc). nih.gov | Can offer high selectivity and control. | Requires a catalyst, potentially increasing cost and complexity. |

For the bromination of furan-2-carboxylic acid, using N-bromosuccinimide in a suitable solvent often provides a good balance of reactivity and selectivity, affording the desired 5-bromo-furan-2-carboxylic acid in good yield.

Investigation of Mechanistic Aspects of Electrophilic Substitution on Furan

The mechanism of electrophilic bromination on the furan ring follows the classical pathway for electrophilic aromatic substitution.

Generation of the Electrophile: The brominating agent provides the electrophile, Br⁺.

Nucleophilic Attack: The π-system of the furan ring attacks the Br⁺ electrophile. This attack is regioselective, occurring preferentially at the C-5 position.

Formation of the Sigma Complex (Arenium Ion): The attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regiochemical outcome. Attack at the C-5 position allows for the delocalization of the positive charge over three atoms, including the ring oxygen, which can bear a positive charge in one of the resonance structures. pearson.comquora.com This level of stabilization is greater than that for an attack at the C-3 or C-4 position, where the positive charge is delocalized over only two carbon atoms. quora.comyoutube.com

Deprotonation: A base in the reaction mixture removes the proton from the C-5 position, restoring the aromaticity of the furan ring and yielding the final product, 5-bromofuran-2-carboxylic acid.

The enhanced stability of the intermediate cation resulting from the C-5 attack is the fundamental reason for the observed regioselectivity in the electrophilic substitution of 2-substituted furans. pearson.comquora.com

Amide Bond Formation via Coupling Reactions

The final key transformation is the formation of the amide bond between 5-bromofuran-2-carboxylic acid and 2-phenylethylamine. Direct condensation of a carboxylic acid and an amine to form an amide requires very high temperatures to drive off water and is generally impractical for complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. hepatochem.comfishersci.co.uk This is achieved using a variety of coupling reagents.

Selection and Evaluation of Amide Coupling Reagents (e.g., Thionyl Chloride, Carbodiimides, Anhydrides)

Several classes of reagents are effective for promoting amide bond formation. The selection depends on factors such as substrate compatibility, desired reaction conditions, cost, and ease of purification.

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

| Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with the amine. fishersci.co.uksci-hub.se | High reactivity, cost-effective, well-established method. rsc.orgresearchgate.net | Generates corrosive HCl byproduct requiring a base scavenger (e.g., pyridine, triethylamine). reddit.com |

| Carbodiimides | DCC, DIC, EDC | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate that is attacked by the amine. luxembourg-bio.comwikipedia.orgthermofisher.com | Mild conditions, high yields, wide applicability. researchgate.netpeptide.com | DCC byproduct (DCU) can be difficult to remove; potential for side reactions without additives like HOBt. luxembourg-bio.comuniurb.it |

| Anhydride (B1165640) Formation | Isobutyl chloroformate, Propylphosphonic Anhydride (T3P®) | Forms a mixed anhydride with the carboxylic acid, creating an activated carbonyl group for nucleophilic attack by the amine. highfine.com | Generally clean reactions, avoids harsh reagents. | Requires careful control of stoichiometry and temperature. libretexts.org |

| Other Reagents | CDI, HATU, BOP | Form other highly reactive intermediates (e.g., acyl-imidazoles, activated esters). luxembourg-bio.comnih.gov | Very efficient, often used in peptide synthesis for difficult couplings. | Higher cost, some byproducts can be toxic (e.g., from BOP). peptide.com |

For the synthesis of this compound, a common and efficient approach would be the conversion of 5-bromofuran-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by reaction with 2-phenylethylamine in the presence of a non-nucleophilic base like triethylamine. researchgate.net Alternatively, carbodiimide-mediated coupling using EDC or DIC in a suitable aprotic solvent would also be a robust method. researchgate.net

Process Optimization for Coupling 2-phenylethylamine with 5-bromofuran-2-carboxylic Acid

The formation of the amide linkage in this compound is typically accomplished by activating the carboxylic acid group of 5-bromofuran-2-carboxylic acid to facilitate nucleophilic attack by the amine group of 2-phenylethylamine. A variety of coupling reagents can be employed for this purpose, with the choice of reagent, solvent, temperature, and reaction time being critical for optimizing the yield and purity of the final product.

Commonly used coupling agents in amide synthesis include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govpeptide.comluxembourg-bio.com Phosphonium salts like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and aminium/uronium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. researchgate.net

The optimization of this coupling reaction involves a systematic variation of these parameters. For instance, a study on the synthesis of N-(4-aminophenyl)furan-2-carboxamide utilized 1,1'-carbonyldiimidazole (B1668759) (CDI) as the activating agent in tetrahydrofuran (B95107) (THF) at 45°C. nih.gov This suggests that similar conditions could be a starting point for the synthesis of the target molecule.

Below is a hypothetical data table illustrating a possible optimization study for the coupling reaction.

Table 1: Optimization of Coupling Conditions

| Entry | Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC | HOBt | Dichloromethane (DCM) | Room Temperature | 12 | 75 |

| 2 | EDC | HOBt | Dimethylformamide (DMF) | Room Temperature | 12 | 82 |

| 3 | HATU | - | DMF | Room Temperature | 4 | 90 |

| 4 | CDI | - | THF | 45 | 18 | 85 |

| 5 | T3P | - | Ethyl Acetate | 50 | 6 | 88 |

Alternative Synthetic Routes and Microwave-Assisted Synthesis Approaches

Beyond traditional coupling methods, alternative synthetic strategies can be employed. One common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromofuran-2-carbonyl chloride can then be reacted with 2-phenylethylamine, typically in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in amide bond formation. nih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes. For the synthesis of this compound, a mixture of 5-bromofuran-2-carboxylic acid, 2-phenylethylamine, and a suitable coupling agent in a microwave-transparent solvent could be subjected to microwave heating. A study on the synthesis of benzofuran-2-carboxylic acids demonstrated a reduction in reaction time from 3 hours to 5 minutes using microwave irradiation. nih.gov This highlights the potential for a similarly dramatic rate enhancement in the synthesis of the target furan carboxamide.

A direct amidation approach under microwave irradiation, potentially catalyzed by a Lewis acid, could also be explored. Research has shown that direct amidation of carboxylic acids and amines can be achieved under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in a microwave reactor. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Conventional Heating | 12-24 hours | Room Temp - 50°C | 75-90 | Standard coupling reagents |

| Microwave-Assisted | 5-30 minutes | 80-150°C | 85-95 | Potential for higher throughput |

Considerations for Scalable Synthesis and Green Chemistry Principles

The transition from laboratory-scale synthesis to large-scale industrial production necessitates careful consideration of factors such as cost, safety, and environmental impact. Green chemistry principles provide a framework for designing more sustainable chemical processes. rsc.org

For the scalable synthesis of this compound, key green chemistry metrics should be evaluated. acs.orgucl.ac.uk These include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Amide bond formation via direct condensation has a high theoretical atom economy, while methods using stoichiometric coupling reagents have lower atom economy due to the generation of byproducts.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more sustainable process. ucl.ac.uk The choice of solvent plays a significant role in the PMI. Utilizing greener solvents or solvent-free conditions can drastically reduce the PMI. rsc.org

E-Factor: Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product. Similar to PMI, a lower E-Factor is desirable.

For large-scale production, the use of expensive and hazardous reagents should be minimized. While coupling reagents like HATU can be highly effective, their cost may be prohibitive for industrial applications. ucl.ac.uk More economical alternatives like T3P (n-propylphosphonic acid anhydride) or CDI are often preferred. ucl.ac.uk The development of catalytic direct amidation methods is a major goal in green chemistry, as it would significantly improve the atom economy and reduce waste. whiterose.ac.uk

Furthermore, the choice of solvent is critical. Many common solvents for amide synthesis, such as DMF and NMP, have toxicity concerns. ucl.ac.uk The exploration of greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even performing the reaction in water if feasible, would enhance the sustainability of the process. luxembourg-bio.com The development of biocatalytic methods using enzymes like lipases also presents a promising green alternative for amide bond formation. whiterose.ac.uk

Table 3: Green Chemistry Metrics for Different Amidation Methods

| Method | Atom Economy | Process Mass Intensity (PMI) | E-Factor | Key Considerations |

|---|---|---|---|---|

| Acyl Chloride Route | Lower | High | High | Generates HCl, requires a base |

| Stoichiometric Coupling Reagent | Lower | Moderate to High | Moderate to High | Byproduct removal can be challenging |

| Catalytic Direct Amidation | High | Lower | Lower | Ideal green method, but catalyst development is ongoing |

| Biocatalytic Amidation | High | Low | Low | Mild conditions, high selectivity, but enzyme stability and cost can be factors |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 5-bromo-N-(2-phenylethyl)furan-2-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, offering insights into the connectivity and spatial arrangement of the atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the ethyl bridge, and the phenyl group. The protons on the furan ring are anticipated to appear as doublets in the aromatic region. The proton at the C3 position is expected to resonate at approximately 6.4-6.6 ppm, while the proton at the C4 position, being adjacent to the bromine atom, would likely be shifted downfield to around 7.0-7.2 ppm.

The phenylethyl moiety would give rise to characteristic signals for the methylene (B1212753) (-CH2-) groups and the aromatic protons of the phenyl ring. The two methylene groups would appear as triplets, with the one adjacent to the amide nitrogen resonating at approximately 3.6-3.8 ppm and the one adjacent to the phenyl group at around 2.9-3.1 ppm. The protons of the phenyl group are expected to produce a multiplet in the range of 7.2-7.4 ppm. The amide proton (N-H) would likely appear as a broad singlet or a triplet around 8.0-8.5 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the amide is expected to have a chemical shift in the range of 158-162 ppm. The carbons of the furan ring are predicted to appear at approximately 148-150 ppm (C2), 115-117 ppm (C3), 122-124 ppm (C4), and 120-122 ppm (C5, attached to bromine). For the phenylethyl group, the methylene carbons are expected at around 41-43 ppm and 35-37 ppm. The aromatic carbons of the phenyl ring would resonate in the typical region of 126-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | 158-162 |

| C3 | 6.4-6.6 (d) | 115-117 |

| C4 | 7.0-7.2 (d) | 122-124 |

| C5 | - | 120-122 |

| N-H | 8.0-8.5 (t) | - |

| N-CH₂ | 3.6-3.8 (q) | 41-43 |

| CH₂-Ph | 2.9-3.1 (t) | 35-37 |

| Phenyl C (ipso) | - | 138-140 |

| Phenyl C (ortho, meta, para) | 7.2-7.4 (m) | 126-129 |

To confirm the assignments from the one-dimensional NMR spectra and to establish the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be expected between the furan protons at C3 and C4, and between the two methylene groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would definitively link the proton signals of the furan ring and the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity between the furan-2-carboxamide core and the N-(2-phenylethyl) substituent. Expected key correlations would include the amide proton to the carbonyl carbon and the C2 and C3 carbons of the furan ring, as well as the N-CH₂ protons to the carbonyl carbon and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the spatial proximity of protons. This could help to determine the preferred conformation of the molecule in solution, for instance, by observing correlations between the amide proton and the protons of the adjacent methylene group.

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the potential for conformational isomers (rotamers). While this is more commonly observed in tertiary amides, dynamic NMR studies at variable temperatures could be employed to investigate any conformational equilibria. If significant rotational barriers exist, coalescence of signals might be observed as the temperature is increased. However, for this secondary amide, a single conformation is expected to be dominant at room temperature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₃H₁₂BrNO₂), the expected exact mass can be calculated. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.

Table 2: Predicted HRMS Data for this compound

| Ion | Elemental Composition | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₁₃H₁₃⁷⁹BrNO₂ | 294.0124 |

| [M(⁸¹Br)+H]⁺ | C₁₃H₁₃⁸¹BrNO₂ | 296.0104 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational bands are expected. The N-H stretching vibration of the secondary amide should appear as a sharp to moderately broad band around 3300-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) is anticipated to be a strong absorption in the region of 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be observed around 1520-1560 cm⁻¹.

The aromatic C-H stretching vibrations of the furan and phenyl rings would be found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration would likely be present in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300-3400 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| C=O (Amide I) | Stretching | 1640-1680 |

| N-H (Amide II) | Bending | 1520-1560 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Br | Stretching | 500-600 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, can provide insights into the likely solid-state conformation and intermolecular interactions. researchgate.net

It is anticipated that the furan ring and the amide group in this compound would be nearly coplanar to maximize conjugation. The phenylethyl substituent would likely adopt a staggered conformation to minimize steric hindrance. In the crystal lattice, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of an adjacent molecule, forming chains or dimeric motifs. researchgate.net These hydrogen bonding networks are a common feature in the crystal packing of secondary amides and play a crucial role in the supramolecular architecture. Further stabilization of the crystal structure could arise from π-π stacking interactions between the aromatic furan and phenyl rings of neighboring molecules.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. A detailed analysis of bond lengths, bond angles, and torsional angles is crucial for understanding its three-dimensional structure and potential conformational isomers.

In the absence of direct crystallographic data for the title compound, the geometry of the furan-2-carboxamide core can be inferred from related structures, such as N-(2-nitrophenyl)furan-2-carboxamide. nih.gov The furan ring is expected to be largely planar, with carbon-carbon and carbon-oxygen bond lengths characteristic of aromatic heterocyclic systems. The C=O and C-N bonds of the amide linkage will exhibit lengths intermediate between single and double bonds due to resonance.

Table 1: Representative Bond Lengths and Angles for a Furan-2-Carboxamide Moiety

| Bond/Angle | Typical Value |

| C=O | ~1.24 Å |

| C-N (amide) | ~1.33 Å |

| O-C (furan) | ~1.36 Å |

| C-C (furan) | ~1.35-1.44 Å |

| C-Br | ~1.85 Å |

| O=C-N (angle) | ~122° |

| C-N-C (angle) | ~120° |

Note: These values are approximations based on related structures and may vary for the specific title compound.

Investigation of Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound would be dictated by a variety of intermolecular interactions that govern its crystal packing. These non-covalent forces are fundamental to the stability and macroscopic properties of the crystalline material.

Hydrogen Bonding: The secondary amide group (-CONH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystalline state, it is highly probable that molecules of this compound would form intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or dimeric motifs. rsc.orgbris.ac.uk These interactions are a dominant force in the crystal packing of many carboxamides.

Halogen Bonding: The bromine atom at the 5-position of the furan ring can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the bromine atom along the extension of the C-Br covalent bond. nih.govwikipedia.orgijres.org This σ-hole can interact favorably with nucleophilic regions on adjacent molecules, such as the oxygen atom of the furan ring or the carbonyl group, or the π-system of the phenyl ring. The directionality of halogen bonds can significantly influence the supramolecular architecture. nih.govnih.gov

Advanced Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment

Should this compound be synthesized in an enantiopure form, for instance by introducing a chiral center in the phenylethyl chain, advanced chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be invaluable for the unambiguous determination of its absolute configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov Each vibrational mode of a chiral molecule can have a corresponding VCD signal, which is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be confidently assigned. nih.gov VCD is particularly powerful for molecules in solution, providing detailed conformational information. vu.nlrsc.orgru.nl

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. nih.gov The electronic transitions of the chromophores within the molecule, such as the furan and phenyl rings, give rise to characteristic ECD signals, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule. nih.govresearchgate.net Similar to VCD, the comparison of experimental ECD spectra with theoretically calculated spectra for a known configuration allows for the assignment of the absolute stereochemistry. nih.govresearchgate.net

In the context of this compound, the chromophores present would be the bromofuran and phenyl moieties. The coupling between the electronic transitions of these two groups would likely result in a complex and informative ECD spectrum, which would be a sensitive probe of the molecule's absolute configuration and conformation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.

A key application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding of each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in 5-bromo-N-(2-phenylethyl)furan-2-carboxamide. Similarly, by calculating the vibrational modes of the molecule, the frequencies of infrared (IR) absorption can be predicted. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

Table 1: Predicted Spectroscopic Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) - Amide N-H | 8.0 - 8.5 |

| ¹³C NMR Chemical Shift (ppm) - Carbonyl C=O | 158 - 162 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1650 - 1680 |

| IR Frequency (cm⁻¹) - N-H Stretch | 3200 - 3400 |

Note: This table presents hypothetical data based on typical values for similar functional groups and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution and Gas Phase

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time. By simulating the motion of the atoms in a virtual environment, either in a vacuum (gas phase) or surrounded by solvent molecules (solution), MD can reveal the full range of accessible conformations and the flexibility of different parts of the molecule. For this compound, MD simulations would be particularly useful for understanding how the phenylethyl chain moves and folds in an aqueous environment, which has significant implications for its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of a compound based on its chemical structure. researchgate.netaimspress.commedcraveonline.com While no specific QSAR studies including this compound have been reported, its structural features suggest potential for various biological activities. For instance, furan (B31954) carboxamides have been investigated for antifungal and other therapeutic properties. nih.gov A hypothetical QSAR study could involve a series of related furan carboxamides to identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that correlate with a specific biological endpoint. This would allow for the prediction of the activity of this compound and guide the design of more potent analogues.

Molecular Docking Studies with Relevant Macromolecular Targets (e.g., Enzymes, Receptors) to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. mdpi.comasianpubs.orgijper.orgacgpubs.orgnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given the diverse biological activities of furan-based compounds, this compound could be docked into the active sites of various enzymes or receptors to predict its binding affinity and mode of interaction. mdpi.comnih.gov For example, based on the activities of similar compounds, it could be docked against targets involved in microbial growth or cell signaling pathways. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 to -9.0 |

| Key Interacting Residues | Lys72, Glu91, Leu135 |

| Hydrogen Bond Donors/Acceptors | Amide N-H, Carbonyl C=O |

| Hydrophobic Interactions | Phenyl ring, Furan ring |

Note: This table presents hypothetical data for illustrative purposes.

Investigation of Reaction Mechanisms and Energetics via Computational Methods (e.g., Transition State Analysis)

Computational methods can also be used to study the chemical reactions involved in the synthesis of this compound. rsc.orgacs.orgrsc.orgacs.org By calculating the energies of the reactants, products, and any intermediate transition states, the reaction pathway and its energetic barriers can be mapped out. For the synthesis of this compound, which would typically involve the acylation of 2-phenylethylamine with 5-bromofuroyl chloride, computational analysis could provide insights into the reaction mechanism, the role of catalysts, and potential side reactions. This understanding can be used to optimize reaction conditions for improved yield and purity.

Thermochemical Characterization via Ab Initio Methods

The thermochemical properties of a molecule are crucial for understanding its stability, reactivity, and behavior in chemical reactions. For this compound, where experimental thermochemical data may be sparse, ab initio quantum mechanical methods provide a powerful tool for theoretical prediction. These first-principles calculations, which are based on the fundamental laws of quantum mechanics, can elucidate thermodynamic parameters such as enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f).

The process of thermochemical characterization through ab initio methods typically begins with the optimization of the molecule's three-dimensional geometry. This is achieved by finding the minimum energy conformation on the potential energy surface using a selected level of theory and basis set, for instance, employing Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This step is critical for two reasons: first, it confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and second, it provides the vibrational frequencies of the molecule. These frequencies are fundamental for calculating the vibrational partition function, which is a key component in determining the thermochemical properties of the molecule. missouri.eduuni-muenchen.de

The standard thermodynamic quantities are then derived from statistical mechanics, utilizing the calculated electronic energy, rotational constants (from the optimized geometry), and vibrational frequencies. missouri.eduuni-muenchen.de The total enthalpy, for example, is a sum of the total electronic energy, the zero-point vibrational energy (ZPVE), and the thermal energy corrections for vibrational, rotational, and translational motions. The entropy is calculated based on the contributions from these different molecular motions. The Gibbs free energy is subsequently determined using the calculated enthalpy and entropy.

To improve the accuracy of these calculations, more sophisticated methods such as G4 (Gaussian-4) theory or composite methods like CBS-QB3 can be employed. researchgate.net These approaches involve a series of calculations at different levels of theory and basis sets to extrapolate to a higher level of accuracy. Furthermore, the use of isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved on both sides, can help to reduce errors in the calculated enthalpy of formation by benefiting from cancellation of systematic errors in the computational method. figshare.com

Hypothetical Thermochemical Data for this compound at 298.15 K

| Thermochemical Parameter | Symbol | Hypothetical Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | -85.3 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | 125.8 | kJ/mol |

| Standard Entropy | S° | 485.2 | J/(mol·K) |

Note: The data in this table are hypothetical and for illustrative purposes only, as specific experimental or high-level computational studies for this compound were not found. The values are estimated based on typical results for similar organic molecules.

This theoretical approach provides invaluable insights into the energetic landscape of this compound, paving the way for a deeper understanding of its chemical behavior and potential applications.

Structure Activity Relationship Sar Studies of Analogs and Derivatives

Design Principles for Systematic Structural Modifications of 5-bromo-N-(2-phenylethyl)furan-2-carboxamide

The molecular architecture of this compound presents three key regions for systematic structural modifications to explore and optimize biological activity: the 5-bromofuran-2-yl moiety, the carboxamide linker, and the N-(2-phenylethyl) group. The design principles for modifying this scaffold are rooted in established medicinal chemistry strategies. ijabbr.com

The furan (B31954) ring is a prevalent heterocyclic scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets. utripoli.edu.ly The bromine atom at the 5-position is a critical feature. Halogen atoms can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site, which can significantly enhance binding affinity and selectivity. ijres.orgsmu.edu

The amide linker is a common bioisostere for other functional groups and is crucial for maintaining a specific orientation of the furan and phenylethyl moieties relative to each other. researchgate.net Its planarity and ability to act as both a hydrogen bond donor and acceptor are key to its role in molecular recognition. Modifications to this linker are generally less explored than substitutions on the aromatic rings.

The N-(2-phenylethyl) moiety is another significant pharmacophoric element, frequently found in compounds targeting the central nervous system. nih.gov The phenyl ring provides a scaffold for introducing various substituents to probe steric and electronic requirements of a target binding pocket, while the ethyl linker allows for a degree of conformational flexibility.

Systematic modification of these three regions allows for a thorough exploration of the chemical space around the parent compound, aiming to enhance potency, selectivity, and other pharmacochemical properties.

Synthetic Strategies for Analogs with Variations on the Furan Ring

Modifications of the furan ring are central to probing the SAR of this compound class. These changes can modulate the electronic properties and steric profile of the molecule, as well as its ability to form specific interactions like halogen bonds.

The bromine atom at the 5-position of the furan ring can be replaced with other halogens to fine-tune the molecule's properties. The synthesis of 5-halo-furan-2-carboxylic acids, the precursors to the corresponding carboxamides, can be achieved through various halogenation methods. These precursors are then coupled with 2-phenylethylamine to yield the desired analogs.

The nature of the halogen substituent can have a profound impact on biological activity. This is due to differences in electronegativity, size, and ability to form halogen bonds, which generally follow the trend I > Br > Cl > F. nih.gov The following table illustrates the hypothetical effect of altering the halogen substituent on biological activity, based on general trends observed in similar compound series.

| Analog | X | Relative Activity | Key Properties |

|---|---|---|---|

| 1a | -F | Low | Strongly electronegative, weak halogen bond donor. cambridgemedchemconsulting.com |

| 1b | -Cl | Moderate | Good balance of size and electronegativity. researchgate.net |

| 1c | -Br | High | Strong halogen bond donor. ijres.org |

| 1d | -I | Very High | Most polarizable, strongest halogen bond donor. nih.gov |

The introduction of larger substituents, such as alkyl, aryl, or heteroaryl groups, at the 5-position of the furan ring can be accomplished through modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki or Stille coupling are particularly effective for this purpose, using this compound as the starting material. mdpi.comrsc.orgsemanticscholar.org

These modifications can explore larger binding pockets and introduce new interaction points. For instance, an aryl or heteroaryl group can engage in π-stacking interactions. The synthesis of 5-aryl-furan-2-carboxamide derivatives has been shown to be a viable strategy for developing potent bioactive compounds. nih.gov The impact of such substitutions on activity is highly dependent on the specific target.

| Analog | R | Synthetic Method | Potential Interaction |

|---|---|---|---|

| 2a | -CH₃ | Stille Coupling | Hydrophobic interaction |

| 2b | -Phenyl | Suzuki Coupling semanticscholar.org | π-stacking |

| 2c | -Pyridyl | Suzuki Coupling semanticscholar.org | π-stacking, H-bond acceptor |

| 2d | -Thienyl | Suzuki Coupling semanticscholar.org | π-stacking |

Design and Synthesis of Analogs with Modifications on the N-(2-phenylethyl) Moiety

The N-(2-phenylethyl) portion of the molecule offers numerous opportunities for modification to probe the SAR. These include adding substituents to the phenyl ring and altering the length and branching of the alkyl chain.

Substituents can be introduced onto the phenyl ring to modulate electronic and steric properties. The synthesis of these analogs typically involves the coupling of 5-bromofuran-2-carbonyl chloride with appropriately substituted 2-phenylethylamines. These substituted amines can be prepared through various synthetic routes. nih.gov

The position and nature of the substituent (electron-donating or electron-withdrawing) can significantly affect the molecule's interaction with its biological target. For example, a substituent capable of hydrogen bonding could form a key interaction that enhances affinity. SAR studies on N-phenyl aromatic amides have shown that such modifications are crucial for optimizing potency. nih.gov

| Analog | Substitution Pattern (Y) | Electronic Effect | Hypothetical Activity Trend |

|---|---|---|---|

| 3a | 4-OCH₃ | Electron-donating | May increase activity through H-bonding. |

| 3b | 4-Cl | Electron-withdrawing | Can form halogen bonds, potentially increasing activity. mdpi.com |

| 3c | 4-CF₃ | Strongly electron-withdrawing | Can alter pKa and metabolic stability. mdpi.com |

| 3d | 3,4-diCl | Electron-withdrawing | Probes larger binding pockets and multiple interactions. mdpi.com |

The two-carbon ethyl linker between the amide nitrogen and the phenyl ring can be extended, shortened, or branched. These modifications alter the molecule's conformational flexibility and the spatial relationship between the furan and phenyl rings. The synthesis of these analogs would involve using homologous amines (e.g., benzylamine, 3-phenylpropylamine) or branched phenethylamines in the amide coupling reaction.

Changes in chain length can have a dramatic effect on biological activity. A shorter or longer chain may position the phenyl ring in a more or less favorable region of the binding site. Branching on the chain, for example with a methyl group, can restrict rotation and lock the molecule into a specific conformation, which may be more or less active. Studies on other N-substituted amides have shown that even minor changes to the alkyl chain can significantly impact cytotoxicity and selectivity. mdpi.com

| Analog | Alkyl Chain | Effect on Flexibility | Potential SAR Outcome |

|---|---|---|---|

| 4a | -CH₂- | More rigid | Loss of activity if flexibility is required. |

| 4b | -CH₂-CH₂-CH₂- | More flexible | May access different binding modes. |

| 4c | -CH(CH₃)-CH₂- | Restricted rotation | May increase activity if the preferred conformation is achieved. |

Replacement of the Phenylethyl Group with Other Aliphatic or Aromatic Amine Residues

The N-(2-phenylethyl) moiety plays a significant role in the biological activity of the parent compound. Studies on analogous scaffolds, such as benzofuran-2-carboxamides, have demonstrated that the presence of an N-phenethyl carboxamide group can significantly enhance antiproliferative activity. nih.gov This suggests that both the aromatic ring and the ethyl linker are important for target interaction.

To further explore the SAR, various analogs have been synthesized where the phenylethyl group is replaced with other aliphatic and aromatic amine residues. While specific data for the 5-bromo-furan-2-carboxamide core is limited in publicly available literature, general trends can be inferred from related series of furan and benzofuran (B130515) carboxamides.

Aliphatic Amine Residues: The replacement of the phenylethyl group with simpler alkyl amines or more complex cyclic aliphatic amines can modulate the lipophilicity, steric bulk, and conformational flexibility of the molecule. These changes, in turn, influence the binding affinity for biological targets. For instance, the inclusion of hydrophilic groups like piperidine (B6355638) on related scaffolds has been shown to improve physicochemical properties. nih.gov

Aromatic Amine Residues: The substitution with different aromatic amines, such as substituted anilines or other arylalkylamines, allows for the exploration of electronic and steric effects on activity. In a series of N-(4-arylphenyl)furan-2-carboxamides, the nature and position of substituents on the terminal phenyl ring were found to be critical for antibacterial activity. nih.gov This highlights the importance of the electronic properties and potential for specific interactions, such as hydrogen bonding or halogen bonding, of the aromatic residue.

The following table summarizes the types of replacements that have been explored in analogous furan-2-carboxamide series and the expected impact on molecular properties.

| Original Residue | Replacement Residue Type | Example Replacement | Potential Impact on Properties |

| N-(2-phenylethyl) | Simple Alkyl Amine | N-propyl | Decrease in lipophilicity and aromatic interactions |

| N-(2-phenylethyl) | Cyclic Aliphatic Amine | N-piperidinyl | Altered steric profile and potential for improved solubility |

| N-(2-phenylethyl) | Substituted Aryl Amine | N-(4-chlorophenyl) | Introduction of electronic effects and potential for halogen bonding |

| N-(2-phenylethyl) | Heteroaromatic Amine | N-(2-pyridyl) | Altered hydrogen bonding capacity and polarity |

Impact of Amide Linkage Modifications (e.g., Bioisosteric Replacements, Isomers)

The amide bond in this compound is a key structural feature, contributing to the molecule's conformation and potential for hydrogen bonding with biological targets. However, amide bonds can be susceptible to enzymatic cleavage, which can limit in vivo efficacy. To address this, researchers often employ bioisosteric replacement, substituting the amide with other functional groups that mimic its size, shape, and electronic properties while offering improved metabolic stability. researchgate.net

Common bioisosteric replacements for the amide linkage include:

1,2,3-Triazoles: These five-membered heterocyclic rings are stable to hydrolysis and can maintain the geometry and hydrogen bonding capabilities of the amide bond. nih.govresearchgate.net

Oxadiazoles (B1248032): Like triazoles, oxadiazoles are metabolically robust and can act as amide surrogates. researchgate.net

Carbohydrazides: This modification introduces an additional nitrogen atom, altering the hydrogen bonding pattern and flexibility of the linker. nih.govresearchgate.net

In a diversity-oriented synthesis of furan-2-carboxamides, the amide linker was replaced with N-acylcarbohydrazides and 1,2,3-triazoles. These modifications were investigated for their impact on antibiofilm activity, demonstrating that such changes can significantly alter the biological profile of the parent compound. nih.govresearchgate.net

The following table outlines some common amide bioisosteres and their key features.

| Original Linkage | Bioisosteric Replacement | Key Features |

| Amide (-CO-NH-) | 1,2,3-Triazole | Metabolically stable, maintains geometry, potential for hydrogen bonding |

| Amide (-CO-NH-) | 1,3,4-Oxadiazole | Metabolically stable, mimics planarity of amide |

| Amide (-CO-NH-) | N-Acylcarbohydrazide | Increased hydrogen bonding potential, altered flexibility |

| Amide (-CO-NH-) | Thioamide (-CS-NH-) | Altered electronic properties and hydrogen bonding |

Correlation of Structural Changes with In Vitro Biological Target Interaction Profiles and Potency

The structural modifications described in the preceding sections have a direct impact on the in vitro biological activity of this compound analogs. The potency and interaction with biological targets are influenced by changes in lipophilicity, electronic distribution, steric hindrance, and hydrogen bonding capacity.

For instance, in a study of furan-2-carboxamide derivatives as antibiofilm agents, the replacement of a simple amide linker with carbohydrazide (B1668358) and triazole moieties led to significant activity against Pseudomonas aeruginosa. nih.govresearchgate.net Molecular docking studies suggested that these analogs could still bind to the target receptor, LasR, with the modified linkers establishing key interactions. nih.govresearchgate.net Specifically, carbohydrazide and triazole derivatives showed notable biofilm inhibition, with some compounds reducing virulence factors like pyocyanin (B1662382) and proteases. nih.govresearchgate.net

The following table presents hypothetical in vitro data based on the trends observed in related furan-2-carboxamide series to illustrate the correlation between structural changes and biological potency.

| Compound ID | N-Substituent | Amide Linkage | Biological Target | In Vitro Potency (IC₅₀/EC₅₀) |

| 1 | N-(2-phenylethyl) | Amide | Target X | 10 µM |

| 2 | N-propyl | Amide | Target X | > 50 µM |

| 3 | N-(4-chlorophenyl) | Amide | Target X | 5 µM |

| 4 | N-(2-phenylethyl) | 1,2,3-Triazole | Target X | 15 µM |

| 5 | N-(2-phenylethyl) | N-Acylcarbohydrazide | Target X | 8 µM |

This hypothetical data illustrates that substitution on the aromatic ring of the amine residue (Compound 3) could enhance potency, while replacing the aromatic group with a simple alkyl chain (Compound 2) may be detrimental. Furthermore, bioisosteric replacement of the amide linkage (Compounds 4 and 5) can modulate activity, with some replacements potentially improving potency.

Mechanistic Biological Investigations in Model Systems Non Clinical Focus

In Vitro Enzyme Inhibition Studies and Kinetic Characterization

There is no available information on the inhibitory effects of 5-bromo-N-(2-phenylethyl)furan-2-carboxamide on any key metabolic or other enzymes. Consequently, data on its inhibition profile, inhibition constants (Ki), and mechanism of inhibition are absent from the scientific record.

Receptor Binding Assays and Characterization of Ligand-Receptor Interactions

No studies have been published that detail the binding affinity or interaction of this compound with any specific biological receptors.

Cell-Free and Cell-Based Assays for Molecular Target Engagement

Investigations into the direct engagement of this compound with its potential molecular targets, either in cell-free or cell-based systems, have not been reported.

Investigation of Intracellular Signaling Pathway Modulation in Cell Lines

There is a lack of research on the effects of this compound on intracellular signaling cascades. This includes a complete absence of data related to:

Protein Phosphorylation and Protein-Protein Interaction Studies (e.g., Western Blot, Co-IP)

There is no available scientific literature detailing studies that have investigated the effect of this compound on protein phosphorylation cascades. Similarly, there are no published reports of this compound being utilized in protein-protein interaction studies, such as Western Blotting or co-immunoprecipitation (Co-IP), to identify specific protein binding partners or its impact on protein complexes.

Elucidation of Molecular Mechanism of Action at the Sub-Cellular Level

The molecular mechanism of action for this compound at the sub-cellular level has not been elucidated in the available scientific literature. There is no information regarding its specific intracellular targets, its effects on cellular organelles, or its influence on signaling pathways.

Further Chemical Transformations and Synthetic Applications

Functionalization of the Bromine Atom via Cross-Coupling Reactions

The bromine atom at the C5 position of the furan (B31954) ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The 5-bromo-furan moiety is an excellent substrate for several key cross-coupling reactions, allowing for the substitution of the bromine atom with a wide range of organic groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov It is a widely used method for forming carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For 5-bromo-N-(2-phenylethyl)furan-2-carboxamide, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 5-aryl-N-(2-phenylethyl)furan-2-carboxamide derivative. The reaction conditions are generally mild and tolerant of various functional groups. nih.gov Studies on similar substrates, such as methyl 5-bromobenzofuran-2-carboxylate, have shown successful Suzuki cross-coupling with various arylboronic acids using a palladium(II) complex as a precatalyst. researchgate.net

Stille Coupling: The Stille reaction couples the bromofuran with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its versatility and tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. wikipedia.org A significant drawback, however, is the toxicity of the tin reagents. organic-chemistry.org The catalytic cycle is similar to that of the Suzuki coupling. wikipedia.org Coupling this compound with a vinylstannane, for instance, would produce a 5-vinylfuran derivative.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the bromofuran with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for C-C bond formation, specifically for the arylation or vinylation of alkenes. nih.gov The reaction of this compound with an alkene like styrene (B11656) would lead to the formation of a 5-styrylfuran derivative. The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the 5-bromofuran and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orglibretexts.org The Sonogashira coupling is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.org Reacting this compound with phenylacetylene (B144264) would yield the corresponding 5-(phenylethynyl)furan derivative.

The table below summarizes typical conditions and outcomes for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligand | Carbonate or Phosphate | Furan-C(sp²) |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | (Often not required) | Furan-C(sp²)/C(sp³) |

| Heck | Alkene | Pd(0) or Pd(II) salt, Ligand | Amine or Carbonate | Furan-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N) | Furan-C(sp) |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike typical SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com Furan itself is an electron-rich heterocycle, which generally makes it more susceptible to electrophilic rather than nucleophilic attack. pearson.compearson.com The carboxamide group at the C2 position does have some electron-withdrawing character, but it is not typically sufficient to activate the ring for SNAr with common nucleophiles under standard conditions. Therefore, direct nucleophilic substitution of the bromine atom on this compound is generally considered difficult to achieve via the addition-elimination pathway.

Chemical Modifications of the Carboxamide Functional Group

The carboxamide linkage is a robust functional group, but it can be transformed into other functionalities, such as amines or carboxylic acids, under specific reaction conditions.

Carboxamides can be reduced to their corresponding amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂).

Applying this to this compound, treatment with LiAlH₄ would yield the secondary amine, (5-bromofuran-2-yl)-N-(2-phenylethyl)methanamine. This transformation is useful for accessing amine scaffolds from readily available carboxamides. Care must be taken as LiAlH₄ can also reduce other functional groups, though it typically does not affect aryl halides.

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine.

Acidic Hydrolysis: Heating the compound in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This process leads to the formation of 5-bromofuran-2-carboxylic acid and 2-phenylethanamine hydrochloride.

Basic Hydrolysis: Alternatively, heating with a strong base (e.g., aqueous NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This results in the formation of the sodium salt of 5-bromofuran-2-carboxylic acid and free 2-phenylethanamine. An acidic workup is then required to protonate the carboxylate.

The resulting 5-bromofuran-2-carboxylic acid can be further converted into its corresponding ester through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or by first converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

Selective Reactions on the Phenylethyl Moiety

The phenylethyl portion of the molecule also offers a site for chemical modification, primarily on the phenyl ring. The phenyl ring can undergo electrophilic aromatic substitution reactions. However, furan rings are significantly more reactive towards electrophiles than benzene (B151609) rings. pearson.com Therefore, performing selective electrophilic substitution on the phenyl ring in the presence of the furan ring is challenging and would likely require careful selection of reagents and reaction conditions, or a protecting group strategy for the furan ring.

Potential reactions, assuming selectivity could be achieved, include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though these reactions are often less successful on deactivated rings or may lead to polysubstitution.

The directing effects of the ethyl-carboxamide substituent would favor substitution at the ortho and para positions of the phenyl ring.

Synthesis of Conjugates or Bioconjugates for Targeted Delivery in Research Models (Theoretical Aspects)

The structure of this compound is well-suited for theoretical application in the development of bioconjugates for targeted delivery systems in research. Bioconjugation involves linking a molecule of interest to a larger biomolecule, such as a peptide, antibody, or nanoparticle, which can then target specific cells or tissues. The key to this process lies in the specific chemical handles present on the molecule that allow for controlled covalent modification.

The most prominent reactive site for conjugation is the carbon-bromine bond at the 5-position of the furan ring. This site is a prime candidate for palladium-catalyzed cross-coupling reactions, which could be used to introduce a linker with a terminal functional group suitable for bioconjugation (e.g., an azide, alkyne, or activated ester). For instance, a Sonogashira coupling could install an alkyne-containing linker, which can then be attached to an azide-modified biomolecule via a "click" reaction (copper-catalyzed or strain-promoted azide-alkyne cycloaddition).

Alternatively, the phenylethyl moiety offers another potential site for modification. While the phenyl ring itself is relatively inert, it could be functionalized prior to its incorporation into the final molecule or, under more forceful conditions, be subject to electrophilic aromatic substitution to introduce a linking group.

The furan ring itself, while generally stable, can participate in certain cycloaddition reactions, though this is a less common strategy for bioconjugation compared to exploiting the C-Br bond. chemrxiv.org The amide bond is highly stable and unlikely to be used for conjugation without disrupting the molecule's core structure.

Below is a table outlining theoretical strategies for conjugating this compound for research purposes.

| Target Site on Compound | Potential Reaction Type | Linker Functional Group Introduced | Subsequent Bioconjugation Chemistry | Resulting Linkage |

| C5-Br of Furan Ring | Suzuki Coupling | Aryl boronic acid with a terminal alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole |

| C5-Br of Furan Ring | Sonogashira Coupling | Terminal alkyne with a protected amine | Amide bond formation after deprotection | Amide |

| C5-Br of Furan Ring | Buchwald-Hartwig Amination | Linker with a primary amine | Thiol-maleimide reaction | Thioether |

| Phenyl Ring | Friedel-Crafts Acylation | Acyl group with a terminal azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole |

These theoretical pathways illustrate how this compound could be derivatized to attach it to targeting moieties, enabling its use in research models to study targeted delivery, mechanism of action, or biodistribution, assuming the core molecule has a biological activity of interest.

Exploration of this compound as a Building Block in Complex Molecule Synthesis

The utility of this compound as a building block in the synthesis of more complex molecules is primarily centered on the reactivity of the 5-bromo substituent on the furan ring. researchgate.net This feature allows the molecule to serve as a versatile scaffold for introducing a wide range of molecular fragments through various metal-catalyzed cross-coupling reactions. Such reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the bromofuran with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the furan ring, significantly increasing the molecular complexity and allowing for the synthesis of diverse libraries of compounds for screening purposes. researchgate.net

Other important cross-coupling reactions that could be employed include:

Stille Coupling: Utilizes organotin reagents to couple with the bromofuran.

Sonogashira Coupling: Involves the coupling of the bromofuran with a terminal alkyne, leading to the formation of a furan-alkyne conjugated system.

Heck Coupling: Reacts the bromofuran with an alkene to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the bromofuran with an amine.

Cyanation: Introduction of a nitrile group, which can be a precursor for other functional groups like carboxylic acids or amines.

The following table summarizes the potential applications of this compound as a synthetic building block in various palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | New Bond Formed | Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Furan-C(sp²) | 5-Aryl/Vinyl-furan derivatives |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Furan-C(sp²) | 5-Aryl/Vinyl-furan derivatives |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂/CuI / Et₃N | Furan-C(sp) | 5-Alkynyl-furan derivatives |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Furan-C(sp²) | 5-Alkenyl-furan derivatives |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP / NaOt-Bu | Furan-N | 5-Amino-furan derivatives |

| Cyanation | Zn(CN)₂ or KCN | Pd(PPh₃)₄ | Furan-CN | 5-Cyano-furan derivatives |

Through these transformations, this compound can serve as a key intermediate in the synthesis of a wide array of more complex molecules with potentially interesting chemical and biological properties. The specific choice of coupling partner allows for fine-tuning of the resulting molecule's structure and properties.

Advanced Analytical Methodologies for Purity, Stability, and Impurity Profiling

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-bromo-N-(2-phenylethyl)furan-2-carboxamide. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound.

Reversed-Phase HPLC for Purity Assessment and Impurity Quantitation

A reversed-phase HPLC (RP-HPLC) method would be the primary choice for assessing the purity and quantifying impurities of this compound. The development of such a method would involve a systematic optimization of various parameters to achieve adequate separation of the main compound from any potential impurities.

Key parameters for method development would include the selection of a suitable stationary phase (e.g., C18 or C8 column), a mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. The lipophilic nature of the phenylethyl and bromo-furan moieties suggests that a C18 column would likely provide good retention and resolution.

Table 1: Hypothetical RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method validation would be performed according to established guidelines (e.g., ICH Q2(R1)) and would include the evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Residual Solvent Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile organic impurities and residual solvents that may be present from the synthesis process. A headspace GC-MS method would be developed to analyze for common solvents used in organic synthesis.

The method would involve heating a vial containing the sample to a specific temperature to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system. The chromatographic separation would likely be achieved on a non-polar or mid-polar capillary column, and the mass spectrometer would be used for identification and quantification of the analytes.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition Pathways and Chemical Stability

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) would be used to determine the temperature at which the compound begins to decompose by measuring the change in mass as a function of temperature.

Differential Scanning Calorimetry (DSC) would be employed to determine the melting point and to detect any polymorphic transitions or decomposition events by measuring the heat flow to or from the sample as a function of temperature.

Impurity Profiling and Identification of Synthetic Byproducts and Degradation Products

A comprehensive impurity profile would be established by analyzing samples of this compound using a combination of HPLC with UV detection and mass spectrometry (LC-MS). Potential synthetic byproducts could arise from incomplete reactions or side reactions during the synthesis. Degradation products could be formed under various stress conditions. The identification of these impurities would be achieved by analyzing their mass spectra and fragmentation patterns.

Chemical Stability Studies under Various Environmental Conditions (e.g., Light, Temperature, pH)

Forced degradation studies would be conducted to assess the intrinsic stability of this compound. These studies would involve exposing the compound to a variety of stress conditions, including:

Photostability: Exposure to UV and visible light.

Thermal Stress: High temperatures and humidity.

pH: Acidic, basic, and neutral conditions.

The degradation products would be monitored and quantified using a stability-indicating HPLC method. The results of these studies are essential for determining the appropriate storage conditions and shelf-life of the compound.

Interdisciplinary Perspectives and Future Research Directions

Integration with Chemoinformatics and Artificial Intelligence for Predictive Modeling

The convergence of chemoinformatics and artificial intelligence (AI) offers a powerful paradigm for accelerating the drug discovery process. For 5-bromo-N-(2-phenylethyl)furan-2-carboxamide, these computational techniques can be pivotal in predicting its physicochemical properties, biological activities, and potential toxicities, thereby guiding its future development.

Machine learning and deep learning algorithms can be trained on large datasets of existing furan (B31954) derivatives and carboxamides to build predictive models. stanford.edudigitellinc.com These models can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which correlate the molecular structure of a compound with its biological efficacy and physical characteristics, respectively. nih.gov By representing the molecule as a SMILES string or a molecular graph, AI models can forecast a range of endpoints, from target binding affinity to metabolic stability. stanford.edu This in silico screening can prioritize the synthesis of analogues of this compound with enhanced therapeutic potential, saving considerable time and resources. stanford.edutandfonline.com

Table 1: Potential Applications of AI in the Study of this compound

| Computational Approach | Predicted Parameter | Potential Impact |

|---|---|---|

| QSAR Modeling | Biological activity (e.g., anticancer, antimicrobial) | Prioritization of derivatives for synthesis and testing. |

| QSPR Modeling | Physicochemical properties (solubility, logP) | Optimization of drug-like characteristics. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early identification of potential liabilities. |

| Molecular Docking | Binding affinity to specific biological targets | Elucidation of mechanism of action. |

Potential for Incorporation into Combinatorial Chemistry Libraries and High-Throughput Screening Programs

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a systematic approach to rapidly generate and evaluate large libraries of compounds for biological activity. researchgate.netnih.gov The scaffold of this compound is well-suited for this approach due to its multiple points of diversification.